molecular formula C15H14O2 B1331222 3-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 40359-58-8

3-[(4-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1331222
CAS RN: 40359-58-8
M. Wt: 226.27 g/mol
InChI Key: RALZJSWDPJNFQA-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

To 3-hydroxybenzaldehyde (5.00 g) dissolved in acetone (70 ml) were added 4-methylbenzyl chloride (6.51 ml), potassium carbonate (8.49 g) and sodium iodide (7.36 g), and the resulting mixture was heated at reflux for 24 hours and was then evaporated under reduced pressure to remove the solvent. The residue was mixed with water (200 ml) and was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride was dried with anhydrous sodium sulfate, and was then evaporated under reduced pressure to remove the solvent. The thus-obtained residue was subjected to purification using column chromatography (ethyl acetate/hexane=1/10) to obtain 3-(4-methylbenzyloxy)benzaldehyde (7.86 g) as a colorless oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O>[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])=[CH:13][CH:12]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.51 mL
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Name
Quantity
8.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.36 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue was mixed with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The thus-obtained residue was subjected to purification

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(COC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.